Cas no 7361-79-7 (5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one)
![5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one structure](https://ja.kuujia.com/scimg/cas/7361-79-7x500.png)
5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one 化学的及び物理的性質
名前と識別子
-
- 5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one
- 5,7-dihydropyrrolo[2,3-b]pyrazin-6-one
- SCHEMBL15386159
- 7361-79-7
- 5,7-Dihydro-6H-pyrrolo[2,3-b]pyrazin-6-one
- 5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one
-
- MDL: MFCD31925592
- インチ: InChI=1S/C6H5N3O/c10-5-3-4-6(9-5)8-2-1-7-4/h1-2H,3H2,(H,8,9,10)
- InChIKey: ITBAEAQXVZMMPD-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 135.043261791g/mol
- どういたいしつりょう: 135.043261791g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.9Ų
- 疎水性パラメータ計算基準値(XlogP): -1
5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D655339-5g |
5,7-dihydropyrrolo[2,3-b]pyrazin-6-one |
7361-79-7 | 95% | 5g |
$1980 | 2024-08-03 | |
eNovation Chemicals LLC | D655339-5g |
5,7-dihydropyrrolo[2,3-b]pyrazin-6-one |
7361-79-7 | 95% | 5g |
$1980 | 2025-02-20 | |
eNovation Chemicals LLC | D655339-5g |
5,7-dihydropyrrolo[2,3-b]pyrazin-6-one |
7361-79-7 | 95% | 5g |
$1980 | 2025-02-19 |
5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one 関連文献
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
5,7-Dihydropyrrolo[2,3-b]pyrazin-6-oneに関する追加情報
Recent Advances in the Study of 5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one (CAS: 7361-79-7)
The compound 5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one (CAS: 7361-79-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic scaffold is known for its role as a key intermediate in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors and other small-molecule therapeutics. Recent studies have explored its utility in drug discovery, focusing on its mechanism of action, pharmacokinetics, and potential clinical applications.
One of the most notable advancements in the study of 5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one is its application in the design of selective kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer, inflammation, and neurodegenerative disorders. Researchers have successfully synthesized derivatives of this compound that exhibit high selectivity for specific kinase targets, thereby minimizing off-target effects and improving therapeutic efficacy. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's potential in targeting JAK2 kinases, which are implicated in myeloproliferative neoplasms.
In addition to its role in kinase inhibition, 5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one has also been investigated for its antimicrobial properties. A recent study highlighted its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell wall synthesis and inhibit key enzymatic processes makes it a promising candidate for the development of novel antibiotics. These findings were published in the European Journal of Medicinal Chemistry in early 2024, underscoring the compound's versatility in addressing global health challenges.
Another area of active research involves the optimization of the compound's pharmacokinetic profile. Despite its promising biological activity, 5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one faces challenges related to solubility and metabolic stability. Recent efforts have focused on structural modifications to enhance its bioavailability and reduce hepatic clearance. Computational modeling and in vitro assays have been employed to identify optimal derivatives, as reported in a 2023 article in Bioorganic & Medicinal Chemistry Letters. These advancements are critical for translating preclinical findings into viable therapeutic agents.
Looking ahead, the continued exploration of 5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one and its derivatives holds great promise for the pharmaceutical industry. Its multifunctional scaffold offers a platform for the development of targeted therapies across a range of diseases. Future research directions may include the investigation of its potential in combination therapies, as well as its application in personalized medicine. As the scientific community gains a deeper understanding of its mechanisms and optimizes its pharmacological properties, this compound is poised to make a significant impact on drug discovery and patient care.
7361-79-7 (5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one) 関連製品
- 128182-82-1(Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate)
- 1326878-90-3(N-[(3-bromophenyl)methyl]-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1261478-53-8(4,2',4',5'-Tetrachlorobiphenyl-2-carboxylic acid amide)
- 380609-27-8(1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol)
- 1346601-85-1(4-Nitro-4’-aminodiphenyl-d4 Sulfone)
- 42537-72-4(N-Me-Met-OH)
- 1016891-05-6(6-4-(4-Fluorophenyl)piperazin-1-ylpyridine-3-carbonitrile)
- 1805623-61-3(3-(Bromomethyl)-4-(difluoromethyl)-2-methyl-5-nitropyridine)
- 1514780-09-6(6,7-dimethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)
- 2680697-67-8(tert-butyl N-{3-(fluoromethyl)-1-methoxycyclobutylmethyl}carbamate)




